2-(3-pentyl-3H-diazirin-3-yl)ethanol
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Overview
Description
2-(3-pentyl-3H-diazirin-3-yl)ethanol is a compound that features a diazirine ring, a pentyl chain, and an ethanol group. This compound is known for its utility in chemical probe synthesis due to its light-activated diazirine group, which can form covalent bonds with biological targets upon UV light activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-pentyl-3H-diazirin-3-yl)ethanol typically involves the formation of the diazirine ring followed by the introduction of the pentyl chain and ethanol group. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. The reaction conditions often include low temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(3-pentyl-3H-diazirin-3-yl)ethanol undergoes various types of chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The diazirine ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Reduced diazirine derivatives.
Substitution: Various substituted ethanol derivatives.
Scientific Research Applications
2-(3-pentyl-3H-diazirin-3-yl)ethanol is widely used in scientific research due to its unique properties:
Chemistry: Used as a chemical probe for studying molecular interactions.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to form covalent bonds with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-pentyl-3H-diazirin-3-yl)ethanol involves the activation of the diazirine ring by UV light, leading to the formation of a highly reactive carbene intermediate. This intermediate can form covalent bonds with nearby molecules, allowing for the study of molecular interactions and the identification of binding sites .
Comparison with Similar Compounds
Similar Compounds
2-(3-but-3-ynyl-3H-diazirin-3-yl)ethanol: Features an alkyne group instead of a pentyl chain.
4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzyl alcohol: Contains a trifluoromethyl group and a benzyl alcohol moiety.
Uniqueness
2-(3-pentyl-3H-diazirin-3-yl)ethanol is unique due to its combination of a pentyl chain and an ethanol group, which provides specific reactivity and solubility properties. This makes it particularly useful in applications where both hydrophobic and hydrophilic interactions are important .
Properties
CAS No. |
245440-54-4 |
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Molecular Formula |
C8H16N2O |
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2-(3-pentyldiazirin-3-yl)ethanol |
InChI |
InChI=1S/C8H16N2O/c1-2-3-4-5-8(6-7-11)9-10-8/h11H,2-7H2,1H3 |
InChI Key |
UFRORYJOZHLIFW-UHFFFAOYSA-N |
SMILES |
CCCCCC1(N=N1)CCO |
Canonical SMILES |
CCCCCC1(N=N1)CCO |
Synonyms |
3-azioctanol |
Origin of Product |
United States |
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